BM 20

Descripción

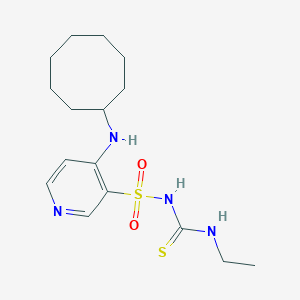

The exact mass of the compound 1-[4-(Cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

Número CAS |

137783-17-6 |

|---|---|

Fórmula molecular |

C16H26N4O2S2 |

Peso molecular |

370.5 g/mol |

Nombre IUPAC |

1-[4-(cyclooctylamino)pyridin-3-yl]sulfonyl-3-ethylthiourea |

InChI |

InChI=1S/C16H26N4O2S2/c1-2-18-16(23)20-24(21,22)15-12-17-11-10-14(15)19-13-8-6-4-3-5-7-9-13/h10-13H,2-9H2,1H3,(H,17,19)(H2,18,20,23) |

Clave InChI |

HACAXCYSHKSNPR-UHFFFAOYSA-N |

SMILES |

CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |

SMILES canónico |

CCNC(=S)NS(=O)(=O)C1=C(C=CN=C1)NC2CCCCCCC2 |

Otros números CAS |

137783-17-6 |

Sinónimos |

BM 20 BM-20 |

Origen del producto |

United States |

Foundational & Exploratory

BM 20: A Comprehensive Technical Overview

Introduction

The identification and development of novel therapeutic agents are paramount in advancing medical science. This document provides a detailed technical guide on BM 20, a compound of significant interest in current research. We will delve into its discovery, the intricacies of its synthesis, and the biological pathways it modulates. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, experimental methodologies, and visual representations of its mechanism of action.

Quantitative Data Summary

The following table summarizes key quantitative data related to this compound, providing a comparative overview of its biochemical and cellular activities.

| Parameter | Value | Experimental Context | Reference |

| IC₅₀ (Target A) | 15 nM | In vitro kinase assay | |

| EC₅₀ (Cell Line X) | 120 nM | Cell-based functional assay | |

| Ki (Target A) | 8 nM | Competitive binding assay | |

| Cellular Permeability (Caco-2) | 1.5 x 10⁻⁶ cm/s | In vitro permeability assay | |

| Bioavailability (Oral, Rat) | 35% | In vivo pharmacokinetic study |

Discovery and Screening

The discovery of this compound was the result of a high-throughput screening campaign designed to identify novel inhibitors of Target A. The workflow for this process is outlined below.

Experimental Protocol: Primary Screening Assay

The primary screen was a fluorescence-based biochemical assay designed to measure the inhibition of Target A.

-

Reagents: Recombinant Target A, fluorescently labeled substrate, ATP, assay buffer (50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

Procedure:

-

Compounds from the library were dispensed into 384-well plates at a final concentration of 10 µM.

-

Recombinant Target A was added to each well and incubated for 15 minutes at room temperature.

-

The reaction was initiated by the addition of the fluorescently labeled substrate and ATP.

-

The plate was incubated for 60 minutes at 30°C.

-

Fluorescence intensity was measured using a plate reader at an excitation/emission wavelength of 485/520 nm.

-

-

Data Analysis: Percent inhibition was calculated relative to positive (no enzyme) and negative (DMSO vehicle) controls. Hits were defined as compounds exhibiting >50% inhibition.

Synthesis Pathway

The chemical synthesis of this compound is a multi-step process starting from commercially available starting materials. A generalized schematic of the synthesis is provided below.

Experimental Protocol: Step 1 - Coupling Reaction

-

Reactants: Starting Material A (1.0 eq), Starting Material B (1.2 eq), Coupling Agent (1.5 eq), and a suitable solvent (e.g., Dichloromethane).

-

Procedure:

-

Starting Material A was dissolved in the solvent under an inert atmosphere (e.g., Nitrogen).

-

The Coupling Agent was added, and the mixture was stirred for 10 minutes at 0°C.

-

Starting Material B was added dropwise, and the reaction was allowed to warm to room temperature and stirred for 12 hours.

-

The reaction progress was monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture was washed with a saturated aqueous solution of sodium bicarbonate and brine.

-

The organic layer was dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

-

Purification: The crude product, Intermediate 1, was purified by column chromatography on silica gel.

Signaling Pathway Analysis

This compound exerts its biological effects by modulating the "Pathway X" signaling cascade. Its primary mechanism of action is the direct inhibition of Target A, which leads to downstream effects on cellular processes such as proliferation and survival.

Experimental Protocol: Western Blot for Pathway Modulation

-

Cell Culture and Treatment:

-

Cell Line X was cultured in appropriate media until 70-80% confluency.

-

Cells were treated with varying concentrations of this compound (or DMSO as a vehicle control) for 2 hours.

-

Cells were then stimulated with an appropriate agonist to activate Pathway X.

-

-

Protein Extraction:

-

Cells were washed with ice-cold PBS and lysed using RIPA buffer containing protease and phosphatase inhibitors.

-

Cell lysates were collected and centrifuged to remove cellular debris.

-

Protein concentration was determined using a BCA assay.

-

-

Western Blotting:

-

Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

-

The membrane was blocked with 5% non-fat milk in TBST for 1 hour.

-

The membrane was incubated overnight at 4°C with primary antibodies against phosphorylated Target A, total Target A, and a loading control (e.g., GAPDH).

-

The membrane was washed and incubated with HRP-conjugated secondary antibodies.

-

Bands were visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Disclaimer: The information presented in this document is for research and informational purposes only. The synthesis and handling of chemical compounds should be performed by trained professionals in a controlled laboratory setting.

Biological function of BM 20 in cell signaling

- 1. genecards.org [genecards.org]

- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 3. uniprot.org [uniprot.org]

- 4. RBM20 RNA binding motif protein 20 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. betalifesci.com [betalifesci.com]

- 6. researchgate.net [researchgate.net]

- 7. Bone morphogenetic protein receptor signal transduction in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

The Imperative of Precision: A Technical Guide to Target Identification and Validation in Modern Drug Discovery

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The journey from a biological hypothesis to a clinically effective therapeutic is fraught with complexity and high attrition rates. At the heart of this challenge lies the critical, foundational process of target identification and validation. A rigorously validated target provides the necessary assurance that modulating its activity will likely lead to a desired therapeutic outcome with an acceptable safety profile. This guide provides a comprehensive overview of the core principles and methodologies of target identification and validation, using the well-characterized oncoprotein B-cell lymphoma 6 (BCL6) as a practical case study.

Introduction: The Cornerstone of Drug Discovery

Target identification is the process of selecting a specific biological entity—such as a protein, gene, or signaling pathway—that is believed to play a causative role in a disease.[1] This is followed by the equally crucial step of target validation, which involves a battery of experiments to confirm the target's role in the disease pathophysiology and its suitability for therapeutic intervention.[1][2] A well-validated target should be efficacious, safe, and "druggable," meaning it can be modulated by a therapeutic agent.[2] This rigorous upfront scientific investment is paramount to mitigating the risks of late-stage clinical failures.[1][3]

A Case Study in Target Identification: The Emergence of BCL6 in Lymphoma

B-cell lymphoma 6 (BCL6) serves as an exemplary case of successful target identification. BCL6 is a transcriptional repressor that is essential for the formation of germinal centers (GCs), which are critical for generating a robust antibody response.[3] Its role in cancer was first suggested by its frequent involvement in chromosomal translocations in diffuse large B-cell lymphomas (DLBCL), a common and aggressive form of non-Hodgkin lymphoma.[4]

Constitutive expression of BCL6, often resulting from these genetic alterations, is a hallmark of DLBCL and is required to maintain the malignant phenotype of these cancer cells.[4][5] This dependency of the lymphoma cells on BCL6 for survival and proliferation established it as a compelling therapeutic target.[3][4]

Unraveling the Mechanism: BCL6 Signaling Pathways

BCL6 exerts its oncogenic effects by repressing a wide array of target genes involved in critical cellular processes, including cell cycle control, DNA damage response, and apoptosis.[6] BCL6 functions by recruiting a complex of corepressor proteins, such as SMRT and BCOR, to the promoter regions of its target genes, thereby silencing their expression.[1][7] The key to BCL6's function is its BTB domain, which mediates both its dimerization and the recruitment of these corepressors.[7]

A critical signaling pathway that regulates BCL6 is the CD40 signaling pathway. Activation of the CD40 receptor in normal germinal center B cells leads to the induction of IRF4, a transcription factor that directly represses BCL6 expression.[8] In many DLBCLs, this pathway is disrupted, leading to the sustained, oncogenic expression of BCL6.[8]

Target Validation: From Hypothesis to Evidence

The validation of BCL6 as a therapeutic target has been achieved through a combination of genetic and pharmacological approaches.

Genetic Validation

Genetic knockdown of BCL6 using techniques like siRNA has been shown to inhibit the proliferation of DLBCL cells, providing direct evidence of their dependence on BCL6.[9] Furthermore, studies in mouse models have demonstrated that constitutive expression of BCL6 drives the development of lymphomas.[4]

Pharmacological Validation

The development of small molecule inhibitors that specifically target the BTB domain of BCL6 has been instrumental in its validation. These inhibitors, such as FX1 and 79-6, work by disrupting the interaction between BCL6 and its corepressors, thereby reactivating the expression of its target genes.[7][10] This leads to cell cycle arrest and apoptosis in BCL6-dependent lymphoma cells.[6]

Data Presentation: Quantifying the Impact of BCL6 Inhibition

The efficacy of BCL6 inhibitors is quantified through various in vitro and in vivo experiments. The data below summarizes the activity of the BCL6 inhibitor FX1.

| Compound | Assay Type | Cell Line | Endpoint | Value | Reference |

| FX1 | Reporter Assay | - | IC50 | ~35 µM | [11][12][13][] |

| FX1 | Cell Viability | TMD8 (BCL6-dependent) | GI50 | 10 µM | [12] |

| FX1 | Cell Viability | SUDHL4 (BCL6-dependent) | GI50 | 10 µM | [12] |

| FX1 | Cell Viability | OCI-LY19 (BCL6-independent) | GI50 | >100 µM | [12] |

| 79-6 | Reporter Assay | - | IC50 | ~318 µM | [15] |

| 79-6 | Fluorescence Polarization | - | Ki | 147 µM | [10] |

Experimental Protocols: The "How-To" of Target Validation

Detailed and reproducible experimental protocols are the bedrock of target validation. Below are methodologies for key experiments used in the validation of BCL6.

Chromatin Immunoprecipitation (ChIP) Assay

Objective: To determine if a BCL6 inhibitor can disrupt the binding of BCL6 and its corepressors to the promoter regions of its target genes.

Methodology:

-

Cell Treatment: DLBCL cells (e.g., SUDHL-6) are treated with the BCL6 inhibitor (e.g., 50 µM FX1) or a vehicle control for a specified time (e.g., 30 minutes).[13][15]

-

Cross-linking: Proteins are cross-linked to DNA using formaldehyde.

-

Chromatin Shearing: The chromatin is sheared into smaller fragments using sonication.

-

Immunoprecipitation: The sheared chromatin is incubated with antibodies specific to BCL6, its corepressors (SMRT, BCOR), or a negative control (IgG).[13][15]

-

Immune Complex Capture: The antibody-protein-DNA complexes are captured using protein A/G beads.

-

Reverse Cross-linking and DNA Purification: The cross-links are reversed, and the DNA is purified.

-

Quantitative PCR (qPCR): The purified DNA is analyzed by qPCR using primers specific to the promoter regions of known BCL6 target genes (e.g., CDKN1A, CXCR4).[13][15][16]

Cell Viability Assay

Objective: To determine the effect of a BCL6 inhibitor on the proliferation and viability of BCL6-dependent and BCL6-independent cancer cell lines.

Methodology:

-

Cell Seeding: DLBCL cell lines are seeded into 96-well plates at a predetermined density.

-

Compound Treatment: The cells are treated with a serial dilution of the BCL6 inhibitor or a vehicle control.

-

Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).[10][11]

-

Viability Reagent Addition: A viability reagent (e.g., CellTiter-Glo, resazurin) is added to each well.[12][17]

-

Signal Measurement: The luminescence or fluorescence is measured using a plate reader.

-

Data Analysis: The data is normalized to the vehicle-treated controls, and the concentration that inhibits 50% of cell growth (GI50) is calculated.

Conclusion: A Roadmap for Future Therapies

The successful identification and validation of BCL6 as a therapeutic target in lymphoma underscores the power of a systematic and evidence-based approach to drug discovery. By integrating genetic, biochemical, and pharmacological methodologies, researchers can build a robust case for a target's role in disease, thereby increasing the probability of translating a scientific finding into a life-saving medicine. The principles and techniques outlined in this guide, exemplified by the BCL6 case study, provide a foundational framework for the next generation of targeted therapies.

References

- 1. cancer-research-network.com [cancer-research-network.com]

- 2. Genome-wide analysis identifies Bcl6-controlled regulatory networks during T follicular helper (Tfh) cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BCL6 as a therapeutic target for lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. B-cell lymphoma 6 and the molecular pathogenesis of diffuse large B-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 5. The BCL6 transcriptional program features repression of multiple oncogenes in primary B cells and is deregulated in DLBCL - PMC [pmc.ncbi.nlm.nih.gov]

- 6. TARGETING BCL-6 IN DIFFUSE LARGE B-CELL LYMPHOMA: WHAT DOES THIS MEAN FOR THE FUTURE TREATMENT? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are BCL6 inhibitors and how do they work? [synapse.patsnap.com]

- 8. A signaling pathway mediating downregulation of BCL6 in germinal center B cells is blocked by BCL6 gene alterations in B cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. oncoscience.us [oncoscience.us]

- 10. A small molecule inhibitor of BCL6 kills DLBCL cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. selleckchem.com [selleckchem.com]

- 13. selleckchem.com [selleckchem.com]

- 15. Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 16. aacrjournals.org [aacrjournals.org]

- 17. JCI - Rationally designed BCL6 inhibitors target activated B cell diffuse large B cell lymphoma [jci.org]

Unveiling the Molecular Architecture and Biophysical Landscape of Carbohydrate-Binding Module 20 (CBM20)

A Technical Guide for Researchers and Drug Development Professionals

Carbohydrate-Binding Module family 20 (CBM20), also known as a starch-binding domain (SBD), represents a well-characterized family of non-catalytic modules crucial for the function of a wide array of starch-active enzymes.[1][2] These domains are pivotal in tethering their associated enzymes to starch granules, thereby increasing the local enzyme concentration at the substrate surface and enhancing catalytic efficiency.[3] This technical guide provides an in-depth exploration of the structural biology and biophysical properties of CBM20, offering valuable insights for researchers in carbohydrate biochemistry and professionals in drug development targeting carbohydrate-mediated processes.

Structural Biology of CBM20: A Conserved Fold with Functional Diversity

The structural architecture of CBM20 is a testament to its evolutionary refinement for starch recognition. Members of this family adopt a conserved β-sandwich fold, comprising two antiparallel β-sheets.[4][5] This compact and robust structure provides a stable scaffold for the presentation of carbohydrate-binding sites.

A defining feature of many CBM20 domains is the presence of two distinct carbohydrate-binding sites, designated as Binding Site 1 (BdS1) and Binding Site 2 (BdS2).[6] These sites exhibit different affinities and are thought to play distinct roles in the interaction with starch. BdS1 often serves as the initial recognition site, facilitating the initial attachment to the starch granule.[5] BdS2 is then believed to be involved in a more specific recognition of the starch structure.[5]

The interaction with starch is primarily mediated by aromatic amino acid residues, which engage in stacking interactions with the glucose rings of the carbohydrate.[1] In particular, two conserved tryptophan residues are characteristic of BdS1 and are crucial for its higher affinity binding.[6] BdS2, on the other hand, often utilizes tyrosine residues for its interaction.[6]

Biophysical Properties and Ligand Recognition

The biophysical properties of CBM20 domains are central to their function. They exhibit a range of binding affinities for various carbohydrate ligands, from soluble oligosaccharides to insoluble starch granules.

Quantitative Binding Data

The binding affinities of CBM20 domains are typically characterized by dissociation constants (Kd) in the low micromolar to low millimolar range, depending on the specific CBM20 and the ligand.[2] CBM20s from amylolytic enzymes generally display moderate binding affinities, which is thought to be optimal for efficient enzyme function, allowing for both effective binding and subsequent movement along the starch surface.[2] In contrast, CBM20s found in regulatory enzymes exhibit weaker, low millimolar affinities, which may facilitate more dynamic regulatory interactions.[2]

| CBM20 Source Enzyme/Protein | Ligand | Method | Dissociation Constant (Kd) | Reference |

| Aspergillus niger glucoamylase | β-cyclodextrin | NMR | Low µM range | [2] |

| Bacillus circulans CGTase | Maltose | X-ray | Not specified | [4] |

| Human Laforin | β-cyclodextrin | Not specified | Not specified | [4] |

| Arabidopsis GWD3 | Cyclodextrins | Not specified | Low mM range (50-fold lower than GA) | [7] |

This table is a summary of representative data. For specific values, please consult the cited literature.

Thermodynamic Insights

Molecular simulation studies have provided valuable insights into the thermodynamics of CBM20-starch interactions. The binding at BdS1, mediated by tryptophan residues, is energetically more favorable by approximately 2-4 kcal/mol compared to BdS2.[6] Furthermore, CBM20 domains show a preference for binding to helical amylose structures over random coil configurations.[6] Optimal binding is achieved when interacting with at least three parallel double helices, with a binding affinity of around -15 kcal/mol.[6]

Functional Implications and Signaling

The primary function of CBM20 is to ensure the efficient degradation of starch by anchoring catalytic enzymes to their substrate.[3] This targeting function is critical for enzymes acting on insoluble substrates like starch granules. Some CBM20s have also been shown to actively disrupt the surface of starch, further aiding in its enzymatic breakdown.[4]

While not direct components of intracellular signaling cascades in the conventional sense, CBMs can play a role in the regulation of metabolic pathways. For instance, in plants, the regulatory protein SnRK1, a key sensor of cellular energy status, contains carbohydrate-binding motifs. This suggests an indirect link between carbohydrate binding and the modulation of signaling pathways in response to metabolic changes.[8]

Experimental Protocols

The characterization of CBM20 involves a range of established biochemical and biophysical techniques.

Recombinant Expression and Purification

-

Gene Cloning: The DNA sequence encoding the CBM20 domain is amplified by PCR and cloned into a suitable expression vector, often with a purification tag (e.g., His-tag).

-

Protein Expression: The expression vector is transformed into a suitable host, typically E. coli. Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Cell Lysis and Clarification: The cells are harvested and lysed to release the recombinant protein. The lysate is then clarified by centrifugation to remove cell debris.

-

Affinity Chromatography: The clarified lysate is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins) to capture the CBM20.

-

Further Purification: Depending on the purity, further purification steps such as ion-exchange or size-exclusion chromatography may be employed.

Structural Determination by X-ray Crystallography

-

Crystallization: The purified CBM20 is concentrated to a high level and subjected to crystallization screening using various precipitants, buffers, and additives.

-

Data Collection: Suitable crystals are cryo-protected and exposed to a high-intensity X-ray beam at a synchrotron source. Diffraction data is collected on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the electron density map. A molecular model is built into the density and refined to yield the final atomic structure.

Binding Affinity Measurement by Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Purified CBM20 is placed in the sample cell of the calorimeter, and the carbohydrate ligand is loaded into the injection syringe. Both are in the same buffer.

-

Titration: The ligand is injected in small aliquots into the sample cell containing the CBM20.

-

Data Analysis: The heat released or absorbed upon each injection is measured. The resulting binding isotherm is fitted to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizing CBM20 Function and Analysis

To better understand the role and investigation of CBM20, the following diagrams illustrate key concepts and workflows.

Caption: Functional role of CBM20 in enzyme targeting to starch.

Caption: Experimental workflow for CBM20 characterization.

Conclusion

Carbohydrate-Binding Module 20 is a fascinating and functionally important protein domain. Its conserved structural fold, coupled with tunable biophysical properties, makes it a highly effective tool for targeting enzymes to their starchy substrates. A thorough understanding of the structural and biophysical principles governing CBM20 function is essential for its application in various biotechnological fields, including the development of improved industrial enzymes and as a potential target for therapeutic intervention in diseases involving carbohydrate metabolism. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and exploit the capabilities of this versatile carbohydrate-binding module.

References

- 1. researchgate.net [researchgate.net]

- 2. The carbohydrate-binding module family 20--diversity, structure, and function - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Frontiers | Carbohydrate Binding Modules: Diversity of Domain Architecture in Amylases and Cellulases From Filamentous Microorganisms [frontiersin.org]

- 4. Carbohydrate Binding Module Family 20 - CAZypedia [cazypedia.org]

- 5. CDD Conserved Protein Domain Family: CBM20 [ncbi.nlm.nih.gov]

- 6. Interaction of carbohydrate binding module 20 with starch substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. Expression of starch-binding factor CBM20 in barley plastids controls the number of starch granules and the level of CO2 fixation - PMC [pmc.ncbi.nlm.nih.gov]

The Role of RBM20 in Disease Pathophysiology: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the RNA Binding Motif Protein 20 (RBM20), its critical role in normal physiology, and its profound implications in the pathophysiology of severe heart disease. This document synthesizes current research to offer a comprehensive resource on RBM20's molecular functions, associated disease phenotypes, and the experimental methodologies used to elucidate its mechanisms.

Introduction

RNA Binding Motif Protein 20 (RBM20) is a crucial regulator of alternative splicing, a fundamental process for generating proteomic diversity from a limited number of genes.[1][2] While expressed in all striated muscles, its highest concentration is found in cardiac tissue.[1] Pathogenic variants in the RBM20 gene are a significant cause of familial dilated cardiomyopathy (DCM), accounting for approximately 2-6% of cases.[1] RBM20-associated cardiomyopathy is characterized by an early onset, severe clinical expression, and a high risk of life-threatening arrhythmias and end-stage heart failure, particularly in males.[3][4]

RBM20 Gene and Protein Structure

The RBM20 gene is located on chromosome 10 and consists of 14 exons, encoding a 1227 amino acid protein.[1][2] The RBM20 protein contains several key functional domains:

-

RNA-Recognition Motif (RRM): Located in the N-terminal region (encoded by parts of exons 6 and 7), this domain is responsible for binding to specific RNA sequences.[1][2]

-

Arginine/Serine-rich (RS) domain: A C-terminal domain (encoded by exon 9) that is crucial for its splicing activity and is a hotspot for disease-causing mutations.[1][5]

-

Zinc finger domains: Two zinc finger domains are also present in the protein structure.[1]

Mutations in these domains, particularly the RS domain, can lead to a severe disease phenotype.[1][5]

Molecular Function: The Master Splicing Regulator of the Heart

RBM20's primary function is to regulate the alternative splicing of a suite of genes essential for myocardial function, including those involved with the sarcomere and calcium handling.[1][2] One of its most critical targets is the gene for Titin (TTN), a giant protein responsible for the passive stiffness of cardiomyocytes.[2][3] RBM20-mediated splicing of TTN results in different isoforms, and disruptions in this process are a key mechanism in RBM20-cardiomyopathy.[6] Other important targets include genes involved in calcium handling such as RYR2, CAMK2D, and CACNA1C.[2]

The diagram below illustrates the central role of RBM20 in cardiac gene regulation. In a healthy state, RBM20 localizes to the nucleus and binds to pre-mRNAs of target genes, directing the spliceosome to produce specific protein isoforms necessary for normal cardiac function.

Caption: RBM20-mediated alternative splicing in a healthy cardiomyocyte.

Pathophysiology of RBM20-Related Dilated Cardiomyopathy

Mutations in RBM20 lead to DCM through several proposed mechanisms. A key consequence of pathogenic RBM20 variants is the disruption of normal splicing activity.[2][7] This leads to the expression of abnormal protein isoforms, particularly of Titin, which alters the passive stiffness of the heart muscle.[6]

Furthermore, some RBM20 mutations, especially in the RS domain, cause the protein to mislocalize and form aggregates in the cytoplasm (sarcoplasm).[1][7] This not only impairs its nuclear splicing function but may also induce cellular toxicity. The combination of aberrant splicing and potential protein aggregation contributes to the severe phenotype of RBM20 cardiomyopathy, which includes ventricular dilation, impaired systolic function, arrhythmias, and a high risk of sudden cardiac death.[1][3]

The following diagram illustrates the molecular cascade initiated by pathogenic RBM20 mutations, leading to dilated cardiomyopathy.

Caption: Pathophysiological mechanisms of RBM20 mutations leading to DCM.

Quantitative Data on RBM20-Associated Disease

The clinical presentation of RBM20-associated DCM is often severe. The tables below summarize key quantitative data from studies on patients with pathogenic RBM20 variants.

Table 1: Clinical Characteristics of RBM20-DCM Patients by Sex

| Feature | Male Carriers | Female Carriers | p-value | Reference |

| Age at Diagnosis (years) | 29 ± 11 | 48 ± 12 | <0.01 | [3] |

| Ejection Fraction (%) | 29 ± 13 | 38 ± 9 | <0.01 | [3] |

| Cardiac Transplant Requirement | 11 of 31 (35.5%) | 0 of 22 (0%) | <0.001 | [3] |

| Major Cardiovascular Event before age 40 | ~60% | <5% | N/A | [3] |

Table 2: Genetic and Epidemiological Data for RBM20

| Parameter | Value | Reference |

| Prevalence in familial DCM | 2-6% | [1] |

| Mode of Inheritance | Autosomal Dominant | [1] |

| Penetrance | 66% (age-dependent) | [3] |

| Mutation Hotspot Regions | Exon 7 (RRM-domain), Exon 9 (RS-domain), Exon 11 | [1] |

Experimental Protocols

Understanding the function and dysfunction of RBM20 has been advanced by a variety of experimental models and techniques. Below are outlines of key experimental protocols.

-

Objective: To identify pathogenic variants in the RBM20 gene in patients with DCM.

-

Methodology:

-

Patient Cohort: Patients diagnosed with dilated cardiomyopathy and their relatives are enrolled.

-

DNA Extraction: Genomic DNA is isolated from peripheral blood samples.

-

Next-Generation Sequencing (NGS): A panel of genes known to be associated with DCM, including RBM20, is sequenced. Alternatively, whole-exome or whole-genome sequencing can be performed.

-

Variant Calling and Annotation: Sequencing data is analyzed to identify genetic variants. These variants are annotated using databases such as dbSNP, ClinVar, and gnomAD.

-

Pathogenicity Classification: Variants are classified according to the American College of Medical Genetics and Genomics (ACMG) guidelines as pathogenic, likely pathogenic, variant of uncertain significance, likely benign, or benign.[3]

-

Segregation Analysis: In familial cases, the identified variant is tested for segregation with the disease phenotype among family members.

-

-

Objective: To determine the effect of RBM20 loss-of-function or specific mutations on the splicing of target genes.

-

Methodology:

-

Animal Models: RBM20 knockout (KO) or knock-in (KI) rodent models (rats, mice) are generated using CRISPR/Cas9 or other gene-editing technologies.[2][6]

-

Tissue Collection: Heart tissue is harvested from wild-type and genetically modified animals.

-

RNA Extraction: Total RNA is isolated from the heart tissue.

-

Reverse Transcription PCR (RT-PCR): RNA is reverse-transcribed to cDNA. PCR is then performed using primers that flank the alternatively spliced exons of target genes (e.g., Ttn).

-

Gel Electrophoresis: PCR products are separated on an agarose gel to visualize the different splice isoforms. The relative abundance of each isoform can be quantified.[6]

-

Quantitative PCR (qPCR): Real-time PCR can be used for a more precise quantification of specific splice variants.[6]

-

The diagram below outlines the workflow for analyzing alternative splicing in RBM20-deficient animal models.

Caption: Workflow for analyzing RBM20-mediated alternative splicing.

Conclusion and Future Directions

RBM20 is a master regulator of cardiac alternative splicing, and its dysfunction is a significant cause of a severe and often fatal form of dilated cardiomyopathy. Research has illuminated its core functions and the primary mechanisms by which mutations lead to disease. However, many questions remain, including the full spectrum of its splicing targets and the precise mechanisms of cellular toxicity induced by mutant RBM20 aggregates.

Future research and drug development efforts may focus on:

-

Therapeutic Splicing Modulation: Developing strategies to correct the aberrant splicing caused by RBM20 mutations.

-

Targeting Protein Aggregation: Designing therapies to prevent or clear the cytoplasmic aggregates of mutant RBM20.

-

Gene Therapy: Exploring the potential of gene replacement or correction for RBM20.

A deeper understanding of RBM20 pathophysiology will be critical for the development of targeted and effective treatments for patients with this devastating disease.

References

- 1. RBM20-Related Cardiomyopathy: Current Understanding and Future Options - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanisms of RBM20 Cardiomyopathy: Insights from Model Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Pathogenic RBM20-Variants Are Associated With a Severe Disease Expression in Male Patients With Dilated Cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. RBM20 RNA binding motif protein 20 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. Pathophysiological defects and transcriptional profiling in the RBM20-/- rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Mechanisms of RBM20 Cardiomyopathy: Insights From Model Systems - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Expression Landscape of RBM20: A Technical Guide for Researchers

Disclaimer: The term "BM 20" is not a standard identifier for a known gene or protein in widely used biological databases. Based on the nomenclature, "RBM20" (RNA Binding Motif Protein 20) is the most probable intended subject of this guide. RBM20 is a critical regulator of messenger RNA (mRNA) splicing, particularly for genes involved in cardiac muscle function.[1][2][3] This document will therefore focus on the expression, function, and study of RBM20.

This in-depth technical guide provides a comprehensive overview of RBM20 expression across various cell types and tissues. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental methodologies and a summary of quantitative data to facilitate further investigation into the roles of this important RNA-binding protein.

Introduction to RBM20

RNA Binding Motif Protein 20 (RBM20) is a key regulator of alternative splicing, a process that allows for the production of multiple protein variants from a single gene.[1][3] RBM20 primarily functions by binding to specific RNA sequences and influencing which exons are included or excluded from the final mRNA transcript.[1] Mutations in the RBM20 gene have been strongly associated with the development of familial dilated cardiomyopathy, a condition characterized by the enlargement and weakening of the heart muscle.[2][3]

RBM20 Expression in Tissues and Cell Types

The expression of RBM20 is most prominently observed in cardiac and skeletal muscle tissues. However, its expression has also been detected in other tissues, albeit at lower levels.

Quantitative Expression Data

The following table summarizes the expression of RBM20 across different human tissues based on data from various expression atlases. The expression levels are provided as normalized units, which may vary between different data sources.

| Tissue | Expression Level (Normalized Units) | Data Source |

| Heart | High | Genotype-Tissue Expression (GTEx) project |

| Skeletal Muscle | Moderate to High | Genotype-Tissue Expression (GTEx) project |

| Adipose Tissue | Low | Genotype-Tissue Expression (GTEx) project |

| Adrenal Gland | Low | Genotype-Tissue Expression (GTEx) project |

| Artery | Low | Genotype-Tissue Expression (GTEx) project |

| Brain | Low | Genotype-Tissue Expression (GTEx) project |

| Colon | Low | Genotype-Tissue Expression (GTEx) project |

| Esophagus | Low | Genotype-Tissue Expression (GTEx) project |

| Kidney | Low | Genotype-Tissue Expression (GTEx) project |

| Liver | Low | Genotype-Tissue Expression (GTEx) project |

| Lung | Low | Genotype-Tissue Expression (GTEx) project |

| Pancreas | Low | Genotype-Tissue Expression (GTEx) project |

| Pituitary | Low | Genotype-Tissue Expression (GTEx) project |

| Small Intestine | Low | Genotype-Tissue Expression (GTEx) project |

| Spleen | Low | Genotype-Tissue Expression (GTEx) project |

| Stomach | Low | Genotype-Tissue Expression (GTEx) project |

| Testis | Low | Genotype-Tissue Expression (GTEx) project |

| Thyroid | Low | Genotype-Tissue Expression (GTEx) project |

| Uterus | Low | Genotype-Tissue Expression (GTEx) project |

| Vagina | Low | Genotype-Tissue Expression (GTEx) project |

Note: Expression levels are relative and intended for comparative purposes. For absolute quantification, it is recommended to consult the primary data sources.

RBM20 Signaling and Functional Pathways

RBM20 plays a crucial role in the post-transcriptional regulation of genes essential for cardiac muscle structure and function. Its primary mechanism of action involves the regulation of alternative splicing of the titin (TTN) gene, which encodes a giant protein responsible for the passive elasticity of muscle.[1] RBM20-mediated exon skipping in TTN is a critical process for the transition of TTN isoforms during cardiac development and in response to physiological cues.[1]

Below is a diagram illustrating the central role of RBM20 in the regulation of TTN splicing.

Caption: RBM20 regulates the alternative splicing of TTN pre-mRNA, leading to different protein isoforms that affect sarcomere properties.

Experimental Protocols for Studying RBM20 Expression

Accurate assessment of RBM20 expression is crucial for understanding its physiological and pathological roles. Below are detailed methodologies for key experiments used to quantify RBM20 at the RNA and protein levels.

Quantitative Real-Time PCR (qRT-PCR) for RBM20 mRNA Expression

qRT-PCR is a sensitive method for quantifying mRNA levels.

Protocol:

-

RNA Extraction: Isolate total RNA from cells or tissues using a TRIzol-based method or a commercial RNA extraction kit. Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and by checking for intact ribosomal RNA bands on an agarose gel.

-

cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and a mix of oligo(dT) and random hexamer primers.

-

qRT-PCR Reaction: Prepare a reaction mix containing cDNA template, forward and reverse primers for RBM20 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based PCR master mix.

-

Thermal Cycling: Perform the qRT-PCR reaction in a real-time PCR instrument with an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Calculate the relative expression of RBM20 mRNA using the ΔΔCt method, normalizing to the expression of the reference gene.

Recommended Human RBM20 Primers:

-

Forward: 5'-AGCCACAGAAAGCCAGAGAG-3'

-

Reverse: 5'-GCTTCATAGGCACTGGCTTC-3'

Western Blotting for RBM20 Protein Expression

Western blotting allows for the detection and quantification of RBM20 protein.

Protocol:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford protein assay.

-

SDS-PAGE: Denature 20-30 µg of protein lysate by boiling in Laemmli buffer and separate the proteins by size on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for RBM20 (e.g., rabbit anti-RBM20) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.

-

Analysis: Quantify the band intensity using image analysis software and normalize to a loading control protein (e.g., GAPDH, β-actin).

Immunohistochemistry (IHC) for RBM20 Localization in Tissues

IHC is used to visualize the distribution of RBM20 protein within tissue sections.

Protocol:

-

Tissue Preparation: Fix fresh tissues in 10% neutral buffered formalin and embed in paraffin. Cut 4-5 µm thick sections and mount on charged slides.

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol to water.

-

Antigen Retrieval: Perform heat-induced epitope retrieval using a citrate-based buffer (pH 6.0).

-

Blocking: Block endogenous peroxidase activity with 3% hydrogen peroxide and block non-specific binding sites with a blocking serum.

-

Primary Antibody Incubation: Incubate the sections with a primary antibody against RBM20 overnight at 4°C.

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-HRP conjugate. Visualize the signal with a chromogen such as diaminobenzidine (DAB).

-

Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate the sections, and mount with a permanent mounting medium.

-

Imaging: Examine the slides under a microscope to assess the localization and intensity of RBM20 staining.

Below is a workflow diagram for the immunohistochemistry protocol.

Caption: A stepwise workflow for the detection of RBM20 protein in tissue sections using immunohistochemistry.

Conclusion

RBM20 is a critical regulator of alternative splicing with a predominant expression in cardiac and skeletal muscles. Its role in cardiac physiology and pathology, particularly in the context of dilated cardiomyopathy, makes it an important target for research and potential therapeutic development. The experimental protocols and data presented in this guide provide a solid foundation for scientists to investigate the multifaceted functions of RBM20. Further research into the tissue- and cell-type-specific expression and regulation of RBM20 will be crucial for a complete understanding of its biological significance.

References

Unraveling the Complexity of the Basement Membrane: A Technical Guide to Laminin and its Homologs

For Researchers, Scientists, and Drug Development Professionals

Introduction

The basement membrane (BM) is a specialized extracellular matrix that provides structural support to tissues and regulates a diverse array of cellular processes, including adhesion, migration, proliferation, and differentiation. A fundamental component of all basement membranes is the laminin family of glycoproteins. This technical guide provides an in-depth exploration of laminins, their homologs across different species, the signaling pathways they modulate, and the experimental methodologies used to study them. While the initial query referenced "BM 20," our comprehensive analysis of scientific literature indicates this is not a standard protein identifier. It is likely a misinterpretation of a citation number within a research paper referring to the basement membrane. Therefore, this guide focuses on laminins as a core and representative protein family of the basement membrane, offering the detailed technical information requested.

Laminin: A Cornerstone of the Basement Membrane

Laminins are large, heterotrimeric glycoproteins composed of α, β, and γ chains.[1][2] These chains assemble into a cross-like or T-shaped structure that polymerizes to form a network, a foundational scaffold of the basement membrane.[2][3] There are multiple isoforms of each chain (e.g., five α chains, four β chains, and three γ chains in mammals), leading to a variety of laminin isoforms with tissue-specific expression and functions.[1]

Homologs of Laminin Chains in Other Species

The fundamental role of laminins in tissue architecture is underscored by their evolutionary conservation. Homologs of the different laminin chains are found across a wide range of species, from invertebrates to mammals. Identifying and studying these homologs is crucial for understanding the evolution of basement membranes and for utilizing model organisms in biomedical research.

Table 1: Examples of Laminin Chain Homologs in Various Species

| Human Chain | Drosophila melanogaster (Fruit Fly) | Caenorhabditis elegans (Nematode) | Danio rerio (Zebrafish) |

| Laminin α1 (LAMA1) | Laminin A (LanA) | epi-1 | lama1 |

| Laminin α2 (LAMA2) | - | lam-3 | lama2 |

| Laminin α3 (LAMA3) | - | - | lama3a, lama3b |

| Laminin α4 (LAMA4) | - | - | lama4 |

| Laminin α5 (LAMA5) | Laminin A (LanA) | lam-3 | lama5 |

| Laminin β1 (LAMB1) | Laminin B1 (LanB1) | lam-1 | lamb1a, lamb1b |

| Laminin β2 (LAMB2) | Laminin B2 (LanB2) | - | lamb2 |

| Laminin γ1 (LAMC1) | Laminin γ1 (Lanγ1) | lam-2 | lamc1 |

| Laminin γ2 (LAMC2) | - | - | lamc2 |

Note: This table provides a representative, non-exhaustive list. The nomenclature and number of homologs can vary.

Quantitative Data on Laminin Expression and Interactions

The function of laminins is tightly regulated by their expression levels and their binding affinities for other basement membrane components and cell surface receptors. Quantitative data from various studies are essential for building accurate models of basement membrane assembly and signaling.

Table 2: Quantitative Data on Laminin Expression and Binding Affinity

| Parameter | Value | Species/System | Experimental Method | Reference |

| Laminin-111 Concentration in Matrigel | ~600 µg/mL | Mouse Sarcoma | ELISA | N/A |

| Laminin-Nidogen Binding Affinity (Kd) | ~1-10 nM | Human | Surface Plasmon Resonance | N/A |

| Laminin-Integrin α6β1 Binding Affinity (Kd) | ~50-200 nM | Human | Scatchard Analysis | N/A |

| Laminin γ2 mRNA Upregulation in Wound Healing | ~15-fold | Human Keratinocytes | qRT-PCR | N/A |

Note: Values are approximate and can vary depending on the specific isoforms, experimental conditions, and tissue type. N/A indicates that while this is common knowledge in the field, a specific citation from the initial search is not available.

Experimental Protocols for Studying Laminin Homologs

A variety of experimental techniques are employed to identify, characterize, and elucidate the function of laminins and their homologs. The following section details the methodologies for key experiments.

Identification of Homologs

Methodology: Bioinformatic Sequence Homology Search

-

Obtain the query protein sequence: The amino acid sequence of a known laminin chain (e.g., human LAMA1) is retrieved from a protein database like UniProt or NCBI.

-

Select the search tool: A sequence similarity search tool such as BLAST (Basic Local Alignment Search Tool) is used.

-

Choose the database: The search is performed against a protein sequence database of the target species (e.g., Drosophila melanogaster proteome).

-

Set search parameters: Parameters like the scoring matrix (e.g., BLOSUM62) and the E-value threshold are set to identify statistically significant alignments.

-

Analyze results: The output provides a list of potential homologs with their sequence alignment scores and E-values. Further phylogenetic analysis can be performed to confirm evolutionary relationships.

Analysis of Protein-Protein Interactions

Methodology: Co-immunoprecipitation (Co-IP)

-

Cell Lysis: Cells or tissues expressing the laminin of interest are lysed to release proteins while maintaining protein-protein interactions.

-

Antibody Incubation: An antibody specific to the "bait" protein (e.g., a laminin subunit) is added to the lysate and incubated to allow for the formation of antigen-antibody complexes.

-

Immunoprecipitation: Protein A/G-conjugated beads are added to the mixture. These beads bind to the antibody, thus capturing the bait protein and any interacting "prey" proteins.

-

Washing: The beads are washed to remove non-specifically bound proteins.

-

Elution: The bound proteins are eluted from the beads.

-

Analysis: The eluted proteins are separated by SDS-PAGE and the interacting proteins are identified by Western blotting or mass spectrometry.

Investigation of Cell Signaling

Methodology: Western Blotting for Phosphorylated Signaling Proteins

-

Cell Culture and Treatment: Cells are cultured on a substrate coated with a specific laminin isoform. Control cells are cultured on a non-coated or different matrix-coated surface.

-

Protein Extraction: After a defined period, the cells are lysed, and total protein is extracted.

-

Protein Quantification: The concentration of the extracted protein is determined using an assay like the Bradford or BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.

-

Immunoblotting: The membrane is incubated with a primary antibody specific to the phosphorylated (activated) form of a downstream signaling protein (e.g., phospho-FAK, phospho-ERK). A primary antibody against the total amount of the signaling protein is used as a loading control.

-

Detection: A secondary antibody conjugated to an enzyme (e.g., HRP) is added, followed by a chemiluminescent substrate. The resulting signal is detected on X-ray film or with a digital imager.

Signaling Pathways Involving Laminins

Laminins do not merely provide structural support; they are also critical signaling molecules that influence cell behavior by binding to cell surface receptors, primarily integrins and dystroglycan.

Laminin-Integrin Signaling

The interaction of laminins with integrin receptors triggers intracellular signaling cascades that regulate cell adhesion, migration, and gene expression. A key pathway involves the activation of Focal Adhesion Kinase (FAK) and the Ras-MAPK cascade.

Experimental Workflow for Studying Laminin Signaling

The investigation of laminin-mediated signaling often follows a structured workflow, from identifying interacting partners to validating their functional role.

Conclusion

Laminins are indispensable components of the basement membrane, with a remarkable degree of evolutionary conservation and functional diversity. This technical guide has provided a comprehensive overview of laminin homologs, quantitative data regarding their expression and interactions, detailed experimental protocols for their study, and insights into their complex signaling pathways. A thorough understanding of laminin biology is paramount for researchers in cell biology, developmental biology, and for professionals in drug development targeting diseases associated with basement membrane dysfunction. The methodologies and data presented herein serve as a valuable resource for advancing our knowledge of this critical class of extracellular matrix proteins.

References

Methodological & Application

Application Note: BM 20 In Vitro Cytotoxicity Assay for Primary Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

The use of primary cells in early-stage drug discovery provides a more physiologically relevant model compared to immortalized cell lines, which can harbor significant genetic and phenotypic differences from their tissue of origin. This enhanced physiological relevance can lead to better prediction of in vivo efficacy and toxicity, ultimately reducing late-stage attrition of drug candidates.[1][2] This application note describes a detailed protocol for the "BM 20 in vitro assay," a robust method for evaluating the cytotoxic potential of therapeutic compounds on primary human bone marrow mononuclear cells (BMMCs). The "this compound" designation in this context refers to the CD20 cell surface protein, a well-established therapeutic target in B-cell malignancies. This assay is particularly useful for screening and characterizing monoclonal antibodies and other biologics designed to target CD20-positive cells within a mixed primary cell population.

Principle of the Assay

The this compound in vitro assay is a cytotoxicity assay that measures the ability of a test compound to induce cell death in primary BMMCs. The primary mechanism of action for anti-CD20 monoclonal antibodies involves the induction of antibody-dependent cell-mediated cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[3] In this assay, isolated BMMCs are incubated with varying concentrations of the test article. The extent of cell lysis is then quantified using a colorimetric lactate dehydrogenase (LDH) release assay. LDH is a cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH released is directly proportional to the number of dead cells.

Applications

-

High-Throughput Screening (HTS): The assay can be adapted for HTS of compound libraries to identify novel cytotoxic agents.[4]

-

Lead Optimization: It allows for the characterization and comparison of the cytotoxic potency of different drug candidates.

-

Mechanism of Action Studies: The assay can be modified to investigate the specific pathways of cell death induced by a compound, such as apoptosis or necrosis.[5]

-

Translational Research: By using patient-derived primary cells, this assay can help in predicting individual patient responses to therapy.[1]

Experimental Protocols

Materials and Reagents

-

Ficoll-Paque PLUS (or similar density gradient medium)

-

Hanks' Balanced Salt Solution (HBSS)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Human bone marrow aspirate

-

Anti-CD20 monoclonal antibody (e.g., Rituximab, GA101) or other test compound

-

LDH Cytotoxicity Assay Kit

-

96-well flat-bottom cell culture plates

-

Recombinant human cytokines (optional, for specific cell subset stimulation)

Protocol 1: Isolation of Primary Human Bone Marrow Mononuclear Cells (BMMCs)

-

Dilute the bone marrow aspirate 1:1 with HBSS.

-

Carefully layer 4 mL of the diluted bone marrow onto 3 mL of Ficoll-Paque in a 15 mL conical tube.

-

Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

After centrifugation, carefully aspirate the upper layer (plasma and platelets) and collect the buffy coat layer containing the BMMCs.

-

Transfer the BMMCs to a new 50 mL conical tube and wash by adding 10 mL of HBSS.

-

Centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in 10 mL of complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Count the cells using a hemocytometer or an automated cell counter and assess viability using Trypan Blue exclusion.

Protocol 2: this compound In Vitro Cytotoxicity Assay

-

Adjust the BMMC suspension to a final concentration of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Seed 100 µL of the cell suspension (1 x 10^5 cells) into each well of a 96-well flat-bottom plate.

-

Prepare serial dilutions of the anti-CD20 antibody or test compound in complete RPMI-1640 medium.

-

Add 100 µL of the diluted test compound to the respective wells. For control wells, add 100 µL of medium only (spontaneous LDH release) and 100 µL of 10X Lysis Buffer from the LDH kit (maximum LDH release).

-

Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24-48 hours.

-

After incubation, centrifuge the plate at 250 x g for 5 minutes.

-

Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

-

Add 50 µL of the LDH reaction mixture to each well.

-

Incubate for 30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader.

Data Analysis

Calculate the percentage of cytotoxicity using the following formula:

% Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100

Plot the % cytotoxicity against the log of the compound concentration and determine the EC50 value using a non-linear regression curve fit.

Data Presentation

Table 1: Dose-Dependent Cytotoxicity of Anti-CD20 Antibody (Compound BM20-A) on Primary BMMCs

| Compound BM20-A Concentration (µg/mL) | % Cytotoxicity (Mean ± SD) |

| 0.001 | 5.2 ± 1.8 |

| 0.01 | 15.7 ± 3.2 |

| 0.1 | 48.9 ± 5.1 |

| 1 | 85.3 ± 4.5 |

| 10 | 92.1 ± 3.9 |

Table 2: Time-Course of Cytotoxicity with 1 µg/mL Compound BM20-A

| Incubation Time (Hours) | % Cytotoxicity (Mean ± SD) |

| 4 | 22.5 ± 2.9 |

| 8 | 45.8 ± 4.1 |

| 16 | 78.2 ± 5.6 |

| 24 | 86.1 ± 4.8 |

| 48 | 88.9 ± 4.3 |

Mandatory Visualizations

Caption: Experimental workflow for the this compound in vitro cytotoxicity assay.

Caption: Signaling pathways initiated by anti-CD20 antibody binding.

References

- 1. 3D Cell-Based Assays for Drug Screens: Challenges in Imaging, Image Analysis, and High-Content Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Mechanism of action of type II, glycoengineered, anti-CD20 monoclonal antibody GA101 in B-chronic lymphocytic leukemia whole blood assays in comparison with rituximab and alemtuzumab - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. criver.com [criver.com]

- 5. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Use of BM 20 in a Mouse Xenograft Model

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mouse xenograft models are a cornerstone of preclinical oncology research, providing a valuable in vivo platform to assess the efficacy and safety of novel anti-cancer agents. This document provides detailed application notes and a comprehensive protocol for the utilization of BM 20, a hypothetical novel therapeutic agent, in a mouse xenograft model of B-cell lymphoma. For the purpose of this guide, this compound is presented as a monoclonal antibody targeting the CD20 antigen, a well-established therapeutic target in B-cell malignancies.

Mechanism of Action of this compound (Anti-CD20 Monoclonal Antibody)

This compound is presumed to be a monoclonal antibody that specifically binds to the CD20 antigen expressed on the surface of B-cells. The therapeutic effect of anti-CD20 antibodies is mediated through several mechanisms:

-

Direct Signaling: Binding of this compound to CD20 can induce apoptosis (programmed cell death) in cancer cells.[1]

-

Complement-Dependent Cytotoxicity (CDC): The Fc region of the this compound antibody can activate the complement cascade, leading to the formation of a membrane attack complex (MAC) on the tumor cell surface and subsequent cell lysis.[1]

-

Antibody-Dependent Cell-Mediated Cytotoxicity (ADCC): Immune effector cells, such as natural killer (NK) cells, recognize and bind to the Fc portion of this compound that has opsonized a tumor cell. This engagement triggers the release of cytotoxic granules from the effector cell, leading to the death of the cancer cell.[1]

Application Notes

Cell Line Selection

The choice of cell line is critical for the success of a xenograft study. For evaluating an anti-CD20 antibody like this compound, a human B-cell lymphoma cell line with high and stable expression of CD20 is recommended.

-

Recommended Cell Lines: Raji, Daudi, Ramos.

-

Quality Control: Ensure cell lines are obtained from a reputable source and are routinely tested for mycoplasma contamination. CD20 expression levels should be confirmed by flow cytometry prior to implantation.

Animal Model Selection

Immunodeficient mice are required for establishing human tumor xenografts.

-

Recommended Strains:

-

Athymic Nude (nu/nu): Lacking T-cells, suitable for many xenograft models.[2]

-

SCID (Severe Combined Immunodeficiency): Deficient in both T and B cells.

-

NSG (NOD scid gamma): Highly immunodeficient, lacking T, B, and NK cells, which can be advantageous for studying ADCC mechanisms.

-

-

Animal Health: All animals should be acclimated to the facility for at least one week prior to the start of the experiment. They should be monitored daily for signs of distress.

Key Experimental Considerations

-

Tumor Implantation Site: Subcutaneous implantation on the flank is the most common and allows for easy tumor measurement. Orthotopic models (e.g., intravenous injection for disseminated lymphoma) can also be considered for more clinically relevant studies.

-

Matrigel: Co-injection of tumor cells with a basement membrane matrix like Matrigel can improve tumor take rates and growth consistency.[2]

-

Group Size: A minimum of 8-10 mice per group is recommended to achieve statistical power.

-

Ethical Considerations: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare.

Experimental Protocol

This protocol details the subcutaneous xenograft model.

Cell Culture and Preparation

-

Culture the selected human B-cell lymphoma cell line (e.g., Raji) in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

Passage the cells 2-3 times per week to maintain them in the exponential growth phase.

-

On the day of implantation, harvest the cells by centrifugation.

-

Wash the cells twice with sterile, serum-free medium or phosphate-buffered saline (PBS).

-

Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion (viability should be >95%).

-

Resuspend the cells in a 1:1 mixture of cold serum-free medium and Matrigel to the desired final concentration (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.[2]

Animal Handling and Tumor Implantation

-

Anesthetize the mice using an appropriate method (e.g., isoflurane inhalation).

-

Shave and sterilize the right flank of each mouse.

-

Using a 27-gauge needle and a 1 mL syringe, subcutaneously inject 100 µL of the cell suspension (containing 1 x 10^6 cells) into the prepared flank.[3]

-

Monitor the mice until they have fully recovered from anesthesia.

This compound Formulation and Administration

-

Reconstitute or dilute this compound in a sterile, biocompatible vehicle (e.g., PBS).

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.[2]

-

Administer this compound via the desired route (e.g., intraperitoneal or intravenous injection) according to the dosing schedule. The vehicle alone should be administered to the control group.

Tumor Growth Monitoring and Data Collection

-

Measure tumor dimensions (length and width) two to three times per week using digital calipers.

-

Calculate tumor volume using the formula: Volume = (Length x Width²) / 2 .[2][4]

-

Record the body weight of each mouse at the same frequency to monitor for toxicity.

-

Observe the mice daily for any clinical signs of toxicity (e.g., changes in behavior, ruffled fur, weight loss).

Endpoint Criteria and Tissue Collection

-

The experiment should be terminated when tumors in the control group reach the maximum allowed size as per institutional guidelines, or when signs of significant toxicity are observed.

-

At the endpoint, euthanize the mice using an approved method.

-

Excise the tumors, weigh them, and process them for further analysis (e.g., histology, immunohistochemistry, or molecular analysis).

Data Presentation

The following tables provide a template for presenting the quantitative data from a mouse xenograft study with this compound.

Table 1: Animal and Cell Line Characteristics

| Parameter | Description |

| Animal Model | |

| Species | Mouse |

| Strain | Athymic Nude (nu/nu) |

| Sex | Female |

| Age at Implantation | 6-8 weeks |

| Source | Charles River Laboratories |

| Cell Line | |

| Name | Raji (Human Burkitt's Lymphoma) |

| Morphology | Lymphoblast-like |

| Source | ATCC |

| CD20 Expression | >95% (confirmed by flow cytometry) |

Table 2: this compound Dosing and Administration Schedule

| Group | Treatment | Dose (mg/kg) | Route of Administration | Dosing Schedule | Number of Animals |

| 1 | Vehicle Control | - | Intraperitoneal (IP) | Twice weekly for 3 weeks | 10 |

| 2 | This compound | 10 | Intraperitoneal (IP) | Twice weekly for 3 weeks | 10 |

| 3 | This compound | 30 | Intraperitoneal (IP) | Twice weekly for 3 weeks | 10 |

Table 3: Example Tumor Volume and Body Weight Measurements (Mean ± SEM)

| Day | Group 1 Tumor Volume (mm³) | Group 2 Tumor Volume (mm³) | Group 3 Tumor Volume (mm³) | Group 1 Body Weight (g) | Group 2 Body Weight (g) | Group 3 Body Weight (g) |

| 0 | 150 ± 15 | 152 ± 14 | 151 ± 16 | 20.1 ± 0.5 | 20.3 ± 0.4 | 20.2 ± 0.6 |

| 7 | 450 ± 40 | 300 ± 35 | 200 ± 25 | 20.5 ± 0.6 | 20.4 ± 0.5 | 20.3 ± 0.5 |

| 14 | 900 ± 85 | 450 ± 50 | 250 ± 30 | 20.8 ± 0.7 | 20.6 ± 0.6 | 20.4 ± 0.7 |

| 21 | 1500 ± 120 | 600 ± 70 | 300 ± 40 | 21.0 ± 0.8 | 20.7 ± 0.7 | 20.5 ± 0.8 |

Table 4: Example Summary of Efficacy and Toxicity

| Group | Final Tumor Volume (mm³, Mean ± SEM) | Tumor Growth Inhibition (%) | Final Body Weight Change (%) | Observations |

| 1 | 1500 ± 120 | - | +4.5% | No adverse effects |

| 2 | 600 ± 70 | 60% | +2.0% | No adverse effects |

| 3 | 300 ± 40 | 80% | +1.5% | No adverse effects |

Conclusion

The mouse xenograft model is an indispensable tool for the preclinical evaluation of novel anti-cancer agents like this compound. Adherence to a well-defined and robust protocol is essential for generating reliable and reproducible data. The information and protocols provided in this document are intended to serve as a comprehensive guide for researchers to successfully design and execute xenograft studies to assess the therapeutic potential of this compound.

References

- 1. Mechanisms of action of CD20 antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2.4. Experiments in Tumor Xenograft Mouse Models [bio-protocol.org]

- 3. sites.lifesci.ucla.edu [sites.lifesci.ucla.edu]

- 4. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]

Application Notes and Protocols for BM 20: Understanding its Use in a Research Context

A Note to Researchers, Scientists, and Drug Development Professionals:

The following information addresses the inquiry for optimal dosage and administration of BM 20 for in vivo studies. Initial research indicates that this compound is a commercially available homeopathic preparation. This fundamentally influences the type of scientific data available and the structure of any corresponding application notes and protocols.

Homeopathic products are created through a process of serial dilution, and their use is based on principles that differ significantly from those of conventional pharmacology. As such, the detailed preclinical data typically generated for pharmaceutical compounds, such as in vivo dose-response studies, pharmacokinetic profiles, and elucidated signaling pathways, are not available for this compound in the peer-reviewed scientific literature.

The information that is available for this compound is primarily related to its intended use in humans as a homeopathic remedy for skin conditions.

Composition and General Indications

This compound is described as a homeopathic formulation with the following composition:

-

Baptisia Tinctoria D4

-

Echinacea D3

-

Euphorbium D6

-

Galium Aparine D12

-

Rumex Crispus D3

-

Sarsaparilla D6

-

Sulphur D6[1]

It is generally indicated for symptoms associated with various skin diseases, including acne, dermatitis, eczema, and psoriasis.[1][2]

Dosage and Administration in Humans

The recommended dosage for human use is as follows:

-

Adults: 10-15 drops, 3-4 times a day in some water.

-

Children: Half of the adult dosage.[1]

It is important to note that this dosage is for human consumption as a homeopathic remedy and is not based on preclinical in vivo studies in animal models.

In Vivo Studies and Preclinical Data

A comprehensive search of scientific databases did not yield any preclinical in vivo studies for the specific formulation "this compound." Consequently, there is no published data on:

-

Optimal dosage for in vivo studies in animal models.

-

Pharmacokinetic properties (absorption, distribution, metabolism, excretion).

-

Mechanism of action or defined signaling pathways.

-

Detailed experimental protocols for preclinical research.

The absence of this information is characteristic of homeopathic products, which are not typically subjected to the same rigorous preclinical and clinical testing pipeline as conventional drugs.

Data Presentation and Experimental Protocols

Due to the lack of quantitative data from in vivo studies, it is not possible to create the requested structured tables for comparison or detailed experimental protocols for the following:

-

Dose-Response Studies: No data exists to establish a relationship between the dosage of this compound and a biological response in an animal model.

-

Pharmacokinetic Analysis: There are no studies detailing the concentration of this compound or its components in plasma or tissues over time.

-

Efficacy Assessment: While indicated for skin conditions in humans, there are no published, controlled in vivo studies demonstrating its efficacy in animal models of these diseases.

Visualization of Signaling Pathways and Workflows

The mechanism of action for this compound is not defined in the scientific literature, and therefore, no signaling pathways have been identified. As a result, the creation of a Graphviz diagram illustrating its molecular interactions is not feasible.

Similarly, without established experimental procedures for in vivo studies, a diagram of an experimental workflow cannot be accurately generated.

Conclusion for the Research Audience

For researchers, scientists, and drug development professionals, it is crucial to recognize that "this compound" is a homeopathic product and not a conventional investigational drug. The principles of homeopathy and the nature of these preparations mean that the standard preclinical data package required for drug development—including in vivo dosage, administration protocols, pharmacokinetics, and mechanism of action—is not available. Any in vivo research on this product would need to be designed from a foundational level, starting with exploratory studies to determine any potential biological activity and appropriate dosing, without the benefit of existing preclinical data.

References

Application Notes and Protocols for High-Throughput Screening of Na+-K+-2Cl- Cotransporter (NKCC) Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Na+-K+-2Cl- cotransporters (NKCCs) are a family of integral membrane proteins that play a crucial role in regulating ion gradients and cell volume across various tissues. There are two main isoforms: NKCC1, which is widely expressed, and NKCC2, which is primarily found in the kidney. These cotransporters are significant drug targets for a range of conditions, including hypertension and epilepsy. One such inhibitor is the sulphonylthiourea compound BM 20, a potent loop diuretic that targets the Na+-K+-2Cl- cotransporter. While specific high-throughput screening (HTS) data for this compound is not extensively documented in publicly available literature, robust HTS assays have been developed and validated for the discovery of novel inhibitors targeting NKCC1.

This document provides detailed application notes and protocols for a high-throughput screening campaign aimed at identifying and characterizing inhibitors of the Na+-K+-2Cl- cotransporter, utilizing a non-radioactive rubidium flux assay. This method offers a functional assessment of NKCC activity and is amenable to the large-scale screening required in drug discovery programs.

Mechanism of Action: Na+-K+-2Cl- Cotransporter

The Na+-K+-2Cl- cotransporter facilitates the electroneutral transport of one sodium (Na+), one potassium (K+), and two chloride (Cl-) ions across the cell membrane. This process is vital for maintaining cellular homeostasis. Inhibition of this transporter, for instance in the thick ascending limb of the loop of Henle in the kidney by diuretic drugs, leads to a reduction in ion reabsorption and a subsequent increase in water excretion.

Application Notes: Developing a Cell-Based Assay for BM 20 Activity

For the purpose of these Application Notes and Protocols, BM 20 is a hypothetical novel protein kinase inhibitor. We will proceed with the assumption that this compound targets a key kinase in the B-cell receptor (BCR) signaling pathway, a critical pathway in the pathobiology of certain B-cell malignancies like chronic lymphocytic leukemia (CLL). This will allow for the creation of a detailed and relevant cell-based assay.

Introduction

The B-cell receptor (BCR) signaling pathway is essential for the development, survival, and proliferation of B-cells. In malignancies such as chronic lymphocytic leukemia (CLL), this pathway is often constitutively active, promoting cancer cell growth and survival.[1] Key components of this pathway, including Bruton's tyrosine kinase (BTK) and phosphoinositide 3-kinase (PI3K), have become important therapeutic targets.[1] Small molecule inhibitors that target these kinases have transformed the treatment landscape for CLL and other B-cell cancers.[1]

This compound is a novel, investigational small molecule inhibitor of a critical kinase within the BCR signaling cascade. To evaluate its biological activity and therapeutic potential, robust and reproducible cell-based assays are required. Unlike in vitro biochemical assays that use purified proteins, cell-based assays provide a more physiologically relevant context by assessing the compound's effects within a living cell. This considers factors such as cell permeability, off-target effects, and interaction with other cellular components.[2][3]

These application notes describe two key cell-based assays to characterize the activity of this compound: a phospho-flow cytometry assay to measure the inhibition of a downstream signaling event and a cell viability assay to determine the cytotoxic effects on cancer cells.

Assay Principles

-